

# physical properties of N-Palmitoylsphingomyelin in bilayer membranes

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An In-depth Technical Guide to the Physical Properties of **N-Palmitoylsphingomyelin** in Bilayer Membranes

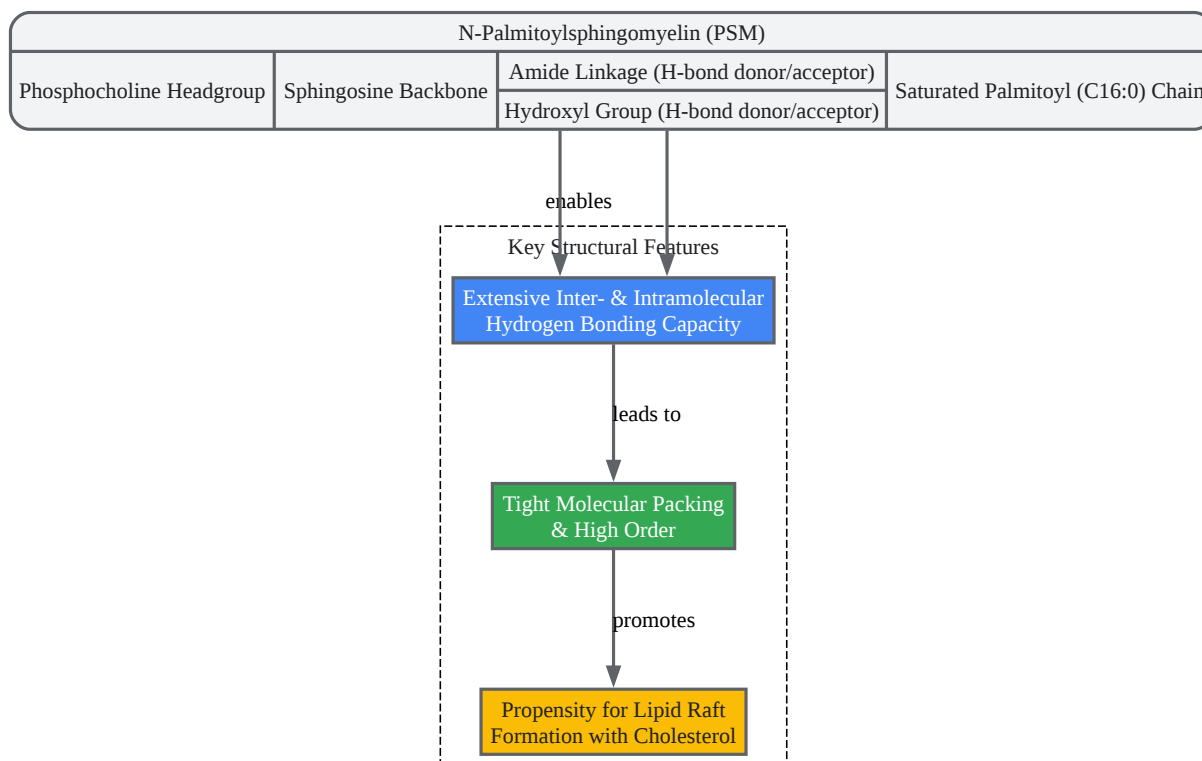
For Researchers, Scientists, and Drug Development Professionals

## Abstract

**N-Palmitoylsphingomyelin** (PSM), a ubiquitous component of mammalian cell membranes, plays a critical role in defining the structural and functional properties of the lipid bilayer. Its unique molecular structure, characterized by a sphingosine backbone, a saturated N-acyl palmitoyl chain, and a phosphocholine headgroup, facilitates strong intermolecular hydrogen bonding. This guide provides a comprehensive analysis of the core physical properties of PSM in bilayer membranes, including its complex thermotropic phase behavior, structural parameters, and mechanical properties. We delve into the profound modulatory effects of cholesterol, leading to the formation of the liquid-ordered phase, a cornerstone of lipid raft theory. Furthermore, this document furnishes detailed, field-proven experimental protocols for the preparation and characterization of PSM-containing model membranes using techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Atomic Force Microscopy (AFM).

## The Molecular Architecture and Significance of N-Palmitoylsphingomyelin

**N-Palmitoylsphingomyelin** (16:0 SM) is a principal sphingolipid in eukaryotic plasma membranes, where it is asymmetrically enriched in the outer leaflet. Unlike glycerophospholipids, PSM is built on a sphingosine base. Its structure features a C16:0 saturated acyl chain (palmitic acid) attached via an amide linkage and a phosphocholine headgroup.[1] This configuration is of paramount importance for its physical behavior. The amide group and the hydroxyl group on the sphingosine backbone can act as both hydrogen bond donors and acceptors.[2] This capacity for extensive intra- and intermolecular hydrogen bonding is a key differentiator from analogous phosphatidylcholines and is fundamental to the tighter molecular packing and distinct phase behavior of PSM bilayers.[2][3] This tight packing and interaction with cholesterol are the molecular underpinnings of its role in the formation of lipid rafts—specialized membrane microdomains that are crucial for signal transduction and protein trafficking.[4][5]



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**Fig 1.** Molecular features of PSM contributing to its properties.

## Core Physical Properties of Pure PSM Bilayers

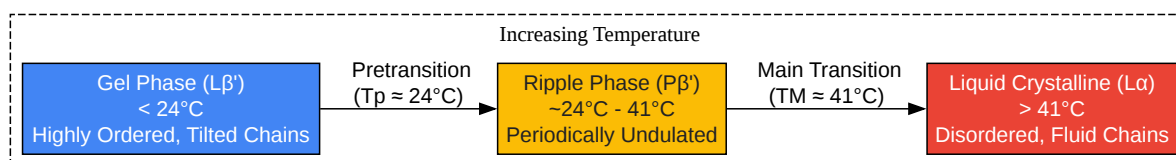
The physical state of PSM bilayers is exquisitely sensitive to temperature, hydration, and composition. Understanding these properties is essential for designing relevant model systems and for interpreting the behavior of complex biological membranes.

## Thermotropic Phase Behavior

Hydrated PSM bilayers exhibit a complex and distinct phase behavior, transitioning through multiple states upon heating.[2][6] Unlike many common phosphocholines that show a single main gel-to-liquid crystalline transition, PSM displays an intermediate "ripple" phase ( $P\beta'$ ).

- **Gel Phase ( $L\beta'$ ):** At low temperatures (e.g., below  $\sim 24^\circ\text{C}$ ), PSM exists in a highly ordered gel phase.[2][6] The hydrocarbon chains are in their all-trans configuration and are tilted with respect to the bilayer normal.[6] This results in tight packing and low lateral mobility.
- **Ripple Phase ( $P\beta'$ ):** Upon heating, PSM undergoes a pretransition from the gel phase to a ripple phase at approximately  $24^\circ\text{C}$ . [2][6] This phase is characterized by a periodic, wave-like undulation of the bilayer surface.
- **Liquid Crystalline Phase ( $L\alpha$ ):** A main phase transition occurs at around  $41^\circ\text{C}$  ( $T_M$ ), where the bilayer melts from the ripple phase into the fluid or liquid-crystalline phase.[6][7][8] In this state, the hydrocarbon chains are disordered and contain numerous gauche conformers, leading to increased lateral diffusion and a decrease in bilayer thickness.[7][8]

The main chain-melting transition temperature is highly dependent on the hydration level of the lipid. Anhydrous PSM has a  $T_M$  of  $75^\circ\text{C}$ , which progressively decreases with added water until a limiting value of  $\sim 41^\circ\text{C}$  is reached at hydrations above 25 wt%  $\text{H}_2\text{O}$ . [7][8]



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**Fig 2.** Thermotropic phase transitions of hydrated **N-Palmitoylsphingomyelin**.

## Structural and Mechanical Parameters

The phase of the bilayer directly dictates its structural and mechanical properties. These parameters have been extensively characterized by X-ray diffraction and scattering techniques.

Property	Gel Phase (L $\beta$ ')	Liquid Crystalline (L $\alpha$ )	Reference(s)
Bilayer Thickness (d-spacing)	~73.5 Å	~66.6 Å	[7][8]
Area per Lipid (AL)	~45 Å <sup>2</sup>	~64 Å <sup>2</sup>	[6]
Hydrocarbon Chain Tilt Angle	~30°	Not applicable	[6]
Acyl Chain Order	High (all-trans)	Low (gauche conformers)	[9]
Bending Rigidity (Kc)	High	Low	[10][11]

Expertise Insight: The significant decrease in bilayer thickness and increase in area per lipid upon melting is a direct consequence of the disordering of the hydrocarbon chains.[6][7][8] This transition from a thick, ordered, and rigid membrane to a thinner, disordered, and more flexible one has profound implications for the activity of embedded membrane proteins and for the membrane's permeability barrier. The high bending rigidity of the gel phase makes the membrane resistant to deformation, a property that is significantly altered by temperature and composition.[11]

## Modulation by Cholesterol: The Liquid-Ordered Phase

The interaction between PSM and cholesterol is central to modern membrane biology. Cholesterol does not simply mix with PSM; it fundamentally alters its physical state, inducing the formation of the liquid-ordered (Lo) phase.[7][8]

When cholesterol is added to PSM bilayers, it progressively broadens and decreases the enthalpy of the main phase transition.[7][8] At concentrations above ~30-50 mol%, the cooperative chain-melting transition is completely abolished.[7][8] X-ray diffraction data show

that in this state, the bilayer's structural characteristics are intermediate between the gel and liquid-crystalline phases.[7][8]

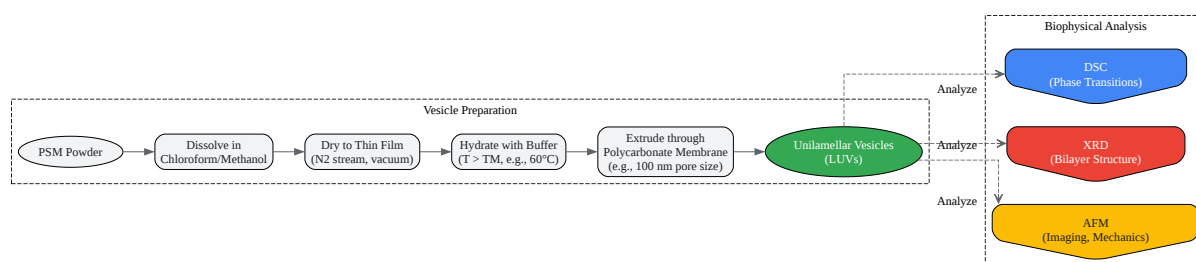
The  $L_o$  phase is unique:

- **High Acyl Chain Order:** Like the gel ( $L\beta'$ ) phase, the hydrocarbon chains remain largely in an extended, all-trans conformation.
- **High Lateral Mobility:** Like the liquid-crystalline ( $L\alpha$ ) phase, lipids retain a high degree of lateral diffusion.
- **Reduced Hydration:** The  $L_o$  phase is significantly less hydrated at the interface compared to both the gel and liquid-crystalline phases.[5][12] Cholesterol, through its ability to fill voids and engage in specific H-bonding, effectively expels water molecules from the bilayer.[12]

This combination of properties—ordered yet fluid—is the defining characteristic of lipid rafts. The preferential interaction of cholesterol with the saturated chains and hydrogen-bonding-capable backbone of PSM is a primary driving force for the lateral segregation of these lipids into functional domains within the cell membrane.[2][13]

## Experimental Methodologies for Characterization

A multi-technique approach is required to fully elucidate the physical properties of PSM bilayers. Below are foundational, step-by-step protocols for vesicle preparation and analysis.



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**Fig 3.** General workflow for the preparation and analysis of PSM vesicles.

## Protocol 4.1: Preparation of PSM Large Unilamellar Vesicles (LUVs)

This protocol describes the extrusion method, which produces a homogenous population of unilamellar vesicles of a defined size, ideal for DSC, XRD, and fluorescence studies.[14]

Materials:

- **N-Palmitoylsphingomyelin (PSM)** powder
- Chloroform/Methanol (2:1 v/v) solvent
- Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
- Mini-extruder apparatus

- Polycarbonate membranes (e.g., 100 nm pore size)
- Nitrogen gas source
- Vacuum desiccator or pump

#### Methodology:

- Lipid Solubilization: Weigh the desired amount of PSM powder and dissolve it in the chloroform/methanol solvent in a round-bottom flask.
  - Causality: Using an organic solvent ensures that the lipid is monomerically dispersed, which is critical for forming a uniform film.
- Film Formation: Evaporate the solvent under a gentle stream of nitrogen gas while rotating the flask. This creates a thin lipid film on the flask wall.
  - Causality: A thin, even film maximizes the surface area for hydration, leading to more efficient vesicle formation.
- Residual Solvent Removal: Place the flask under high vacuum for at least 2 hours (preferably overnight) to remove any remaining traces of organic solvent.
  - Trustworthiness: Residual solvent can significantly alter membrane properties, including fluidity and transition temperature. This step is crucial for data integrity.
- Hydration: Warm the hydration buffer to a temperature well above the main transition temperature of PSM (e.g., 60°C). Add the warm buffer to the flask containing the dry lipid film to achieve the desired final lipid concentration (e.g., 5-10 mg/mL).
- Vortexing: Vortex the flask vigorously for 15 minutes at 60°C. The solution will become milky, indicating the formation of multilamellar vesicles (MLVs).
  - Causality: Hydrating above TM ensures the lipids are in a fluid state, facilitating the peeling of bilayers from the film to form vesicles.
- Extrusion: Assemble the mini-extruder with the 100 nm polycarbonate membrane, pre-heated to 60°C. Load the MLV suspension into one of the gas-tight syringes. Pass the



suspension back and forth through the membrane 19-21 times.

- Causality: The odd number of passes ensures the final sample is the extruded population. Repeated passage through the small pores forces the large MLVs to rupture and re-form into smaller, unilamellar vesicles (LUVs) with a diameter close to the pore size. The solution should become translucent.
- Storage: Store the final LUV suspension at a temperature above its gel transition to prevent aggregation or fusion. For pure PSM, storage at room temperature is appropriate.

## Protocol 4.2: Characterization by Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of phase transition temperatures ( $T_p$ ,  $T_M$ ) and their associated enthalpies ( $\Delta H$ ).<sup>[7]</sup>

Methodology:

- Sample Preparation: Transfer a precise volume (e.g., 20-30  $\mu\text{L}$ ) of the prepared PSM LUV suspension into a DSC sample pan. Place an equal volume of the hydration buffer into a reference pan.
  - Causality: The reference pan allows the instrument to subtract the heat capacity of the buffer, isolating the thermal events occurring in the lipid sample.
- Sealing: Hermetically seal both pans to prevent evaporation during the scan.
- Thermal Program: Place the pans in the calorimeter and equilibrate at a starting temperature (e.g., 10°C).
- Scanning: Heat the sample at a controlled rate (e.g., 1-2°C/min) to a final temperature well above the expected  $T_M$  (e.g., 60°C).
  - Expertise Insight: Slower scan rates provide better resolution of thermal events but reduce the signal-to-noise ratio. A rate of 1°C/min is a good compromise for lipid systems.

- **Data Analysis:** The output is a thermogram of heat flow versus temperature. Endothermic peaks correspond to phase transitions. The peak maximum is taken as the transition temperature (TM), and the area under the peak is integrated to calculate the transition enthalpy ( $\Delta H$ ).

## Protocol 4.3: Characterization by X-Ray Diffraction (XRD)

XRD provides direct structural information about the bilayer, such as the lamellar repeat distance (d-spacing), which is a measure of the bilayer thickness plus the thickness of the inter-bilayer water layer.<sup>[7][8][15]</sup>

Methodology:

- **Sample Preparation:** Concentrate the LUV suspension into a dense pellet by ultracentrifugation.
- **Capillary Loading:** Load the lipid pellet into a thin-walled glass or quartz capillary tube and seal it.
- **Data Acquisition:** Mount the capillary in a diffractometer. A temperature-controlled stage is essential for studying phase transitions.
- **Scattering Analysis:**
  - **Small-Angle X-ray Scattering (SAXS):** In the low-angle region, a series of sharp, equidistant peaks indicates a well-ordered, lamellar (bilayer) structure. The position of these peaks ( $q$ ) can be used to calculate the d-spacing using Bragg's law ( $d = 2\pi/q$ ).
  - **Wide-Angle X-ray Scattering (WAXS):** In the high-angle region, a sharp peak around  $4.2 \text{ \AA}$  indicates the ordered, hexagonal packing of acyl chains in the gel phase, while a broad, diffuse peak centered at  $\sim 4.6 \text{ \AA}$  signifies the disordered chains of the liquid-crystalline phase.<sup>[7][8]</sup>

## Protocol 4.4: Imaging by Atomic Force Microscopy (AFM)

AFM allows for the direct visualization of the surface topography of lipid bilayers with sub-nanometer resolution.<sup>[16][17][18]</sup> It is particularly powerful for studying phase separation and the structure of ripple phases.

#### Methodology:

- **Substrate Preparation:** A freshly cleaved mica surface is used as the atomically flat substrate.
- **Supported Bilayer Formation:** Deposit the LUV suspension onto the mica surface. The vesicles will adsorb, rupture, and fuse to form a single, continuous supported lipid bilayer (SLB).
  - **Causality:** The hydrophilic nature of mica facilitates the spontaneous formation of an SLB from the vesicle suspension.
- **Imaging:** Mount the sample in the AFM and image in the appropriate buffer. Imaging must be performed in contact or tapping mode with minimal applied force to avoid damaging the soft bilayer.
  - **Trustworthiness:** Using low imaging forces is critical. The force should be just sufficient to track the surface. This prevents tip-induced defects and ensures the observed structures are representative of the true bilayer state.
- **Data Analysis:** The AFM images provide height information. This can reveal the presence of coexisting domains (e.g., Lo and Ld phases, which differ in thickness) or the characteristic periodic structure of a ripple phase.

## Implications for Drug Development and Research

The physical properties of PSM have direct consequences for membrane function and are a key consideration in pharmaceutical science.

- **Drug Permeability:** The tight packing and high order of PSM-rich domains can significantly hinder the passive diffusion of small molecules across the membrane.

- **Protein Function:** The thickness, curvature stress, and fluidity of the bilayer surrounding a membrane protein can modulate its conformational state and activity. PSM-cholesterol domains are known to recruit or exclude specific proteins.
- **Drug Delivery:** Liposomes formulated with PSM and cholesterol can exhibit reduced permeability and enhanced stability in biological fluids, making them attractive vehicles for controlled drug release. The specific phase behavior can be exploited for temperature-sensitive drug delivery systems.

By providing a robust framework for understanding and experimentally probing the physical properties of PSM, this guide aims to empower researchers to design more effective therapeutic strategies and to unravel the complex interplay of lipids and proteins in cellular membranes.

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